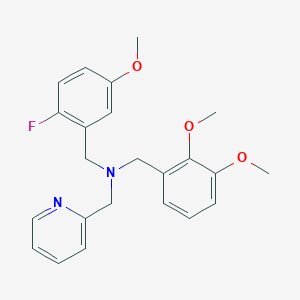

(2,3-Dimethoxy-benzyl)-(2-fluoro-5-methoxy-benzyl)-pyridin-2-ylmethyl-amine

Vue d'ensemble

Description

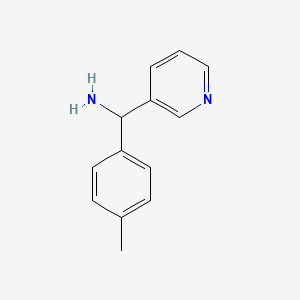

The compound is a complex organic molecule with multiple functional groups. It contains two benzyl groups, one of which is dimethoxy-substituted and the other is fluoro-methoxy-substituted. These are connected to a pyridin-2-ylmethyl-amine group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzyl and pyridine precursors. The methoxy and fluoro groups would likely be introduced via substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heteroatoms. The electron-donating methoxy groups and electron-withdrawing fluoro group would influence the electronic structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings, amine group, and various substituents. The benzyl groups might undergo electrophilic aromatic substitution reactions, while the amine group could participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of polar groups like the amine and methoxy groups would increase its polarity and potentially its solubility in polar solvents .Applications De Recherche Scientifique

Palladium-Catalyzed Cross-Coupling Reactions : This compound is used in Suzuki cross-coupling reactions with arylboronic acids and pyridylboronic acids. Such reactions are crucial in the synthesis of new amino-substituted arylpyridines, bipyridines, and pyrazinopyridines (Thompson et al., 2005).

Photoprocesses in Cyclopentanone Derivatives : Studies on the spectral, luminescent, and time-resolved properties of similar compounds reveal their potential in photoprocesses. This includes shifts in absorption and fluorescence maxima, which are crucial for understanding light-induced chemical reactions (Gutrov et al., 2020).

Inhibition of 5-Lipoxygenase-Activating Protein : This compound has been evaluated for its potential in inhibiting leukotriene synthesis, which is important in inflammatory and allergic responses. Such inhibitors are valuable in pharmacology and medicinal chemistry (Hutchinson et al., 2009).

Halogenation Reactions : Research on the regioselective mono and dihalogenations of pyridines, including methoxy pyridines, provides insights into the chemical properties and reactivity of such compounds (Canibano et al., 2001).

Synthesis of Crystalline Microporous Materials : The role of fluorine-containing molecules, including this compound, in directing the synthesis of crystalline microporous materials like AlPO4-5 and SAPO-5, is significant for material science and nanotechnology (Gómez-Hortigüela et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2,3-dimethoxyphenyl)-N-[(2-fluoro-5-methoxyphenyl)methyl]-N-(pyridin-2-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3/c1-27-20-10-11-21(24)18(13-20)15-26(16-19-8-4-5-12-25-19)14-17-7-6-9-22(28-2)23(17)29-3/h4-13H,14-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYNPSNTFHYDFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)CN(CC2=C(C(=CC=C2)OC)OC)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde](/img/structure/B3163364.png)

amine](/img/structure/B3163370.png)

![3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol](/img/structure/B3163389.png)

![2-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B3163402.png)

![3-[(3-Phenylpropoxy)methyl]piperidine](/img/structure/B3163404.png)